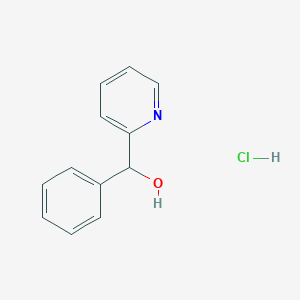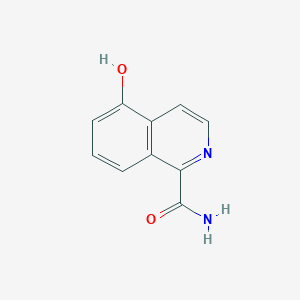
(R)-2-Acetamido-4-mercaptobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Acetamido-4-mercaptobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group and a mercapto group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-4-mercaptobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-cysteine and acetic anhydride.
Acetylation: L-cysteine undergoes acetylation with acetic anhydride to form N-acetyl-L-cysteine.
Oxidation: The thiol group of N-acetyl-L-cysteine is then oxidized to form the corresponding disulfide.
Reduction: The disulfide is reduced to yield ®-2-Acetamido-4-mercaptobutanoic acid.
Industrial Production Methods
Industrial production of ®-2-Acetamido-4-mercaptobutanoic acid may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Acetamido-4-mercaptobutanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the acetamido group under mild conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of substituted amides or thiols.
Aplicaciones Científicas De Investigación
®-2-Acetamido-4-mercaptobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is involved in various metabolic pathways.
Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to modulate redox reactions.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.
Mecanismo De Acción
The mechanism of action of ®-2-Acetamido-4-mercaptobutanoic acid involves its ability to participate in redox reactions. The mercapto group can undergo oxidation and reduction, allowing it to act as an antioxidant. Additionally, the acetamido group can interact with various molecular targets, modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylcysteine: Similar structure with an acetylated amino group and a thiol group.
Cysteine: Contains a thiol group but lacks the acetamido group.
Methionine: Contains a thioether group instead of a thiol group.
Uniqueness
®-2-Acetamido-4-mercaptobutanoic acid is unique due to the presence of both an acetamido group and a mercapto group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H11NO3S |
|---|---|
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m1/s1 |
Clave InChI |
REYLLNRLWCBKCM-RXMQYKEDSA-N |
SMILES isomérico |
CC(=O)N[C@H](CCS)C(=O)O |
SMILES canónico |
CC(=O)NC(CCS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)



![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)

![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)


![(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12959405.png)



